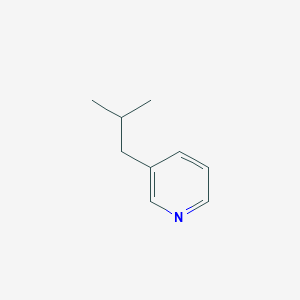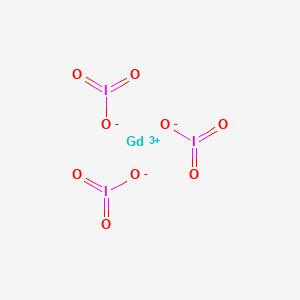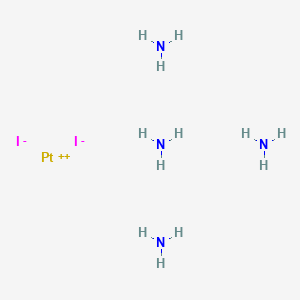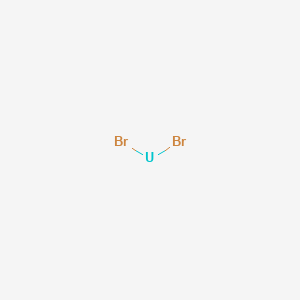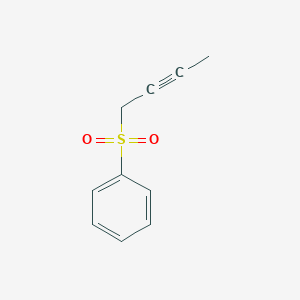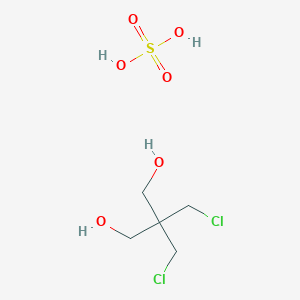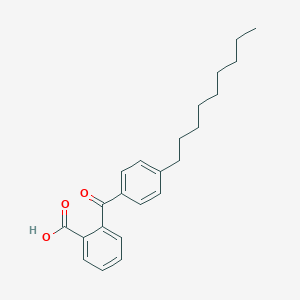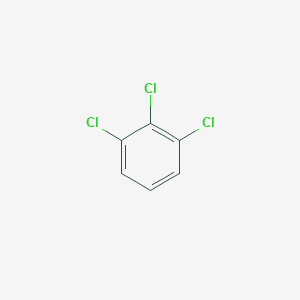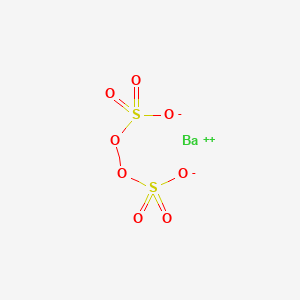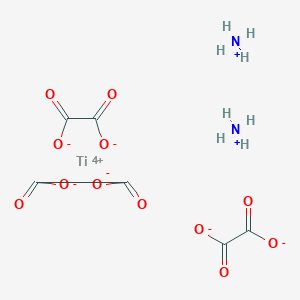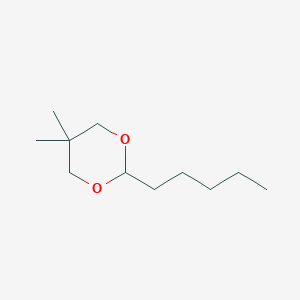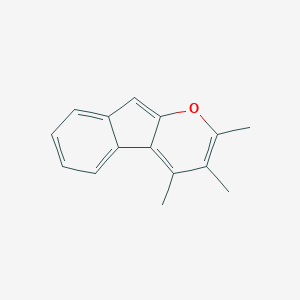
4,5,6-Trimethyl-2,3-benzoxalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6-Trimethyl-2,3-benzoxalene (TMB) is a heterocyclic compound that has been widely studied for its potential applications in various fields of scientific research. TMB is a highly fluorescent molecule that has been used as a fluorescent probe for various biological and chemical analyses.
Mécanisme D'action
The mechanism of action of 4,5,6-Trimethyl-2,3-benzoxalene as a fluorescent probe is based on its ability to undergo excited-state intramolecular proton transfer (ESIPT). In the excited state, 4,5,6-Trimethyl-2,3-benzoxalene undergoes a proton transfer from the hydroxyl group to the nitrogen atom, resulting in the formation of a highly fluorescent tautomer. The fluorescence intensity of 4,5,6-Trimethyl-2,3-benzoxalene is highly dependent on the polarity of the surrounding environment, making it an excellent probe for the detection of various biological and chemical molecules.
Effets Biochimiques Et Physiologiques
4,5,6-Trimethyl-2,3-benzoxalene has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, 4,5,6-Trimethyl-2,3-benzoxalene has been shown to have some antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4,5,6-Trimethyl-2,3-benzoxalene is its high fluorescence quantum yield, which makes it an excellent probe for the detection of various biological and chemical molecules. 4,5,6-Trimethyl-2,3-benzoxalene is also relatively easy to synthesize and purify, making it a cost-effective probe. However, one of the limitations of 4,5,6-Trimethyl-2,3-benzoxalene is its sensitivity to pH changes, which may affect its fluorescence intensity.
Orientations Futures
There are several potential future directions for the study of 4,5,6-Trimethyl-2,3-benzoxalene. One potential direction is the development of 4,5,6-Trimethyl-2,3-benzoxalene-based probes for the detection of specific biomolecules, such as cancer biomarkers. Another potential direction is the development of 4,5,6-Trimethyl-2,3-benzoxalene-based probes for the detection of specific chemical species, such as environmental pollutants. Additionally, the use of 4,5,6-Trimethyl-2,3-benzoxalene as a fluorescent probe in various imaging techniques, such as confocal microscopy, is an area of active research.
Méthodes De Synthèse
4,5,6-Trimethyl-2,3-benzoxalene can be synthesized by a simple one-step procedure from 2,4,6-trimethylphenol and oxalic acid. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. The yield of 4,5,6-Trimethyl-2,3-benzoxalene is usually high, and the product can be easily purified by recrystallization.
Applications De Recherche Scientifique
4,5,6-Trimethyl-2,3-benzoxalene has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 4,5,6-Trimethyl-2,3-benzoxalene is as a fluorescent probe for the detection of various biological and chemical molecules. 4,5,6-Trimethyl-2,3-benzoxalene has been used as a probe for the detection of DNA, RNA, proteins, and other biomolecules. 4,5,6-Trimethyl-2,3-benzoxalene has also been used as a probe for the detection of various chemical species, such as metal ions and reactive oxygen species.
Propriétés
Numéro CAS |
10435-68-4 |
|---|---|
Nom du produit |
4,5,6-Trimethyl-2,3-benzoxalene |
Formule moléculaire |
C15H14O |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
2,3,4-trimethylindeno[2,1-b]pyran |
InChI |
InChI=1S/C15H14O/c1-9-10(2)15-13-7-5-4-6-12(13)8-14(15)16-11(9)3/h4-8H,1-3H3 |
Clé InChI |
RQRZTEYZJZHKQR-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=CC3=CC=CC=C3C2=C1C)C |
SMILES canonique |
CC1=C(OC2=CC3=CC=CC=C3C2=C1C)C |
Autres numéros CAS |
10435-68-4 |
Synonymes |
4,5,6-Trimethyl-2,3-benzoxalene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phosphine sulfide, [(methylthio)methyl]diphenyl-](/img/structure/B84228.png)
